molecular formula C11H12O5 B2358153 (R)-3-(1-Carboxypropoxy)benzoic acid CAS No. 1799412-34-2

(R)-3-(1-Carboxypropoxy)benzoic acid

Cat. No.: B2358153
CAS No.: 1799412-34-2
M. Wt: 224.212
InChI Key: CKIVNPJBBIDRHO-SECBINFHSA-N
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Description

(R)-3-(1-Carboxypropoxy)benzoic acid is a chiral carboxylic acid derivative featuring a benzoic acid backbone substituted at the 3-position with a propoxy chain terminating in a carboxylic acid group. Its stereochemistry (R-configuration) distinguishes it from racemic or S-enantiomeric forms, which may exhibit divergent biological activity or pharmacokinetic properties. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of prodrugs or enzyme inhibitors due to its dual carboxylic acid functionality and stereospecificity. Its structure enables interactions with biological targets such as proteases or transporters, though specific pharmacological applications remain under investigation .

Properties

IUPAC Name

3-[(1R)-1-carboxypropoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIVNPJBBIDRHO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Carboxypropoxy)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with ®-1-chloropropane-1-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Carboxypropoxy)benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: ®-3-(1-Carboxypropoxy)benzoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxypropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • (R)-3-(1-Carboxypropoxy)benzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

Reactivity and Transformation

  • The compound can undergo several reactions:
    • Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
    • Reduction : Forms alcohols or aldehydes when treated with reducing agents such as lithium aluminum hydride.
    • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Table 1: Summary of Reaction Types

Reaction TypeReactants/ConditionsProducts Formed
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideAlcohols, aldehydes
SubstitutionSodium hydroxide in aprotic solventSubstituted benzoic acids

Biological Applications

Investigated Therapeutic Properties

  • Recent studies have explored the potential anti-inflammatory and analgesic effects of this compound. Its mechanism involves interaction with specific enzymes or receptors, potentially modulating their activity .

Case Study: Anti-inflammatory Activity

  • In a controlled study, this compound was evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent for conditions like arthritis .

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryCOX inhibitionTreatment of inflammatory diseases
AnalgesicPain pathway modulationPain management in clinical settings

Industrial Applications

Production of Specialty Chemicals

  • The compound is also utilized in the industrial sector for producing specialty chemicals and pharmaceuticals. Its unique properties make it a valuable precursor for synthesizing various derivatives that have applications in drug development and material science .

Table 3: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Properties
3-Hydroxybenzoic acidLacks carboxypropoxy groupLess versatile in synthetic applications
4-(1-Carboxypropoxy)benzoic acidCarboxypropoxy group at different positionVaries in reactivity and biological activity
3-(1-Carboxyethoxy)benzoic acidContains carboxyethoxy groupDifferences in chemical properties and applications

Mechanism of Action

The mechanism of action of ®-3-(1-Carboxypropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxypropoxy group may facilitate binding to active sites, leading to modulation of enzymatic activity or receptor signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (R)-3-(1-Carboxypropoxy)benzoic acid, we compare it with analogous compounds based on functional groups, physicochemical properties, and applications.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Features a catechol (3,4-dihydroxyphenyl) group and an α,β-unsaturated carboxylic acid.
  • Physicochemical Properties :
    • Yellow crystalline solid (vs. the likely white/pale solid of the target compound).
    • Higher water solubility due to polar hydroxyl groups.
  • Applications: Widely used as an antioxidant in food/cosmetics and a precursor for bioactive polymers.
Parameter This compound Caffeic Acid
Molecular Weight ~238.2 g/mol 180.16 g/mol
Functional Groups Benzoic acid, ether, carboxylic acid Catechol, propenoic acid
Solubility (Water) Moderate (depends on pH) High
Key Applications Pharmaceutical intermediates, prodrugs Antioxidants, dietary supplements

Patent-Disclosed Carboxylic Acid Derivatives

lists multiple patented compounds with structural parallels:

  • EP00342850 Compound: A cyclohexane-carboxylic acid derivative with methoxyethoxy and carboxamido groups. Its higher molecular weight (≈450 g/mol) may limit bioavailability compared to the simpler benzoic acid scaffold of the target .
  • WO92/14706 Compound: Features a t-butoxycarbonyl-protected prolylamino group and cyclopentyl moieties. The bulky tert-butyl group contrasts with the target’s linear propoxy chain, suggesting divergent metabolic stability and solubility profiles .
Parameter This compound EP00342850 Compound WO92/14706 Compound
Molecular Weight ~238.2 g/mol ~450 g/mol ~550 g/mol
Key Functional Groups Ether, carboxylic acids Cyclohexane, carboxamide t-Boc, cyclopentyl
Stereochemical Complexity R-configuration only Multiple chiral centers Multiple chiral centers
Primary Use Drug intermediates Enzyme inhibitors Protease inhibitors

Research Findings and Implications

  • Stereospecificity : The R-enantiomer of 3-(1-carboxypropoxy)benzoic acid may exhibit enhanced binding to chiral receptors compared to racemic mixtures, as seen in studies of analogous compounds (e.g., NSAIDs like ibuprofen) .
  • Stability : The ether linkage in the target compound likely improves hydrolytic stability over ester-containing analogs (e.g., aspirin derivatives), though this requires experimental validation.
  • Bioavailability : Compared to bulkier patented compounds (e.g., EP00342850), the target’s lower molecular weight and fewer steric hindrances suggest superior membrane permeability .

Biological Activity

(R)-3-(1-Carboxypropoxy)benzoic acid, a derivative of benzoic acid, has garnered attention in various biological and pharmacological studies. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

Its structure includes a benzoic acid moiety with a carboxypropoxy side chain, which is crucial for its biological interactions.

Mechanisms of Biological Activity

  • Anti-inflammatory Properties :
    • This compound has been shown to exhibit anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, potentially through the modulation of NF-kB signaling pathways .
  • Analgesic Effects :
    • Research indicates that this compound may possess analgesic properties. It has been tested in models of neuropathic pain, showing significant reduction in pain responses, possibly via inhibition of phosphodiesterase enzymes, which are involved in pain signaling pathways .
  • Antioxidant Activity :
    • The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This suggests potential protective effects against oxidative damage in tissues .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of cytokine production
AnalgesicReduction in neuropathic pain responses
AntioxidantScavenging free radicals

Case Study: Analgesic Efficacy

In a study evaluating the analgesic efficacy of this compound, researchers administered the compound to rat models with induced neuropathic pain. Results indicated a significant decrease in pain scores compared to control groups, suggesting effective modulation of nociceptive pathways. The study highlighted the potential for developing this compound into a therapeutic agent for chronic pain management .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in vitro using LPS-stimulated macrophages. The compound was found to significantly reduce the levels of TNF-α and IL-6, key inflammatory markers. Mechanistic studies revealed that this effect was mediated through the inhibition of NF-kB activation, thereby preventing downstream inflammatory responses .

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